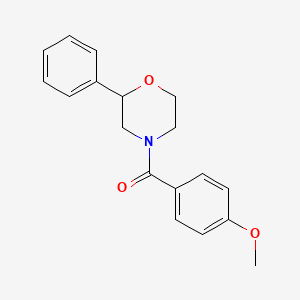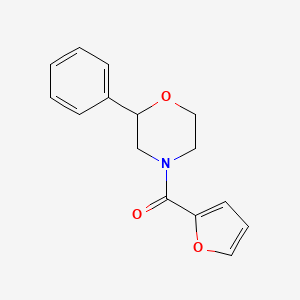![molecular formula C23H29N3O3 B6499556 N'-(1-phenylethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide CAS No. 953941-76-9](/img/structure/B6499556.png)
N'-(1-phenylethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide, commonly referred to as NPMPE, is an organic compound that has been used in scientific research for decades. It is a small molecule that is highly soluble in water and has a variety of applications in both biochemical and physiological studies. NPMPE has been used extensively in laboratory experiments, and has been found to have a wide range of effects on cells and organisms.
Applications De Recherche Scientifique
NPMPE has been used in scientific research for a variety of purposes. It has been used to study the effects of drugs on cells, to investigate the biochemical and physiological effects of various compounds, and to study the effects of various environmental factors on organisms. NPMPE has also been used to study the effects of hormones on cells, to investigate the effects of drugs on the nervous system, and to study the effects of various toxins on organisms.
Mécanisme D'action
The exact mechanism of action of NPMPE is not fully understood. However, it is believed to act as a partial agonist of the mu-opioid receptor, and as an antagonist of the kappa-opioid receptor. It is believed that NPMPE binds to these receptors and modulates their activity, resulting in changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
NPMPE has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to have a variety of effects on cells, including changes in cell proliferation, cell differentiation, and cell death. It has also been found to have a variety of effects on organisms, including changes in behavior, metabolism, and physiology.
Avantages Et Limitations Des Expériences En Laboratoire
NPMPE has several advantages and limitations when used in laboratory experiments. One of the major advantages of NPMPE is that it is highly soluble in water, making it easy to use in a variety of experiments. Additionally, it has a wide range of effects on cells and organisms, making it a useful tool for studying the effects of various compounds. However, there are some limitations to the use of NPMPE in laboratory experiments. For example, it is not known if the effects of NPMPE are reversible, and it is not known if it has any long-term effects on cells or organisms.
Orientations Futures
There are a number of potential future directions for research involving NPMPE. One potential direction is to investigate the effects of NPMPE on various diseases and disorders. Additionally, it could be useful to investigate the long-term effects of NPMPE on cells and organisms, as well as the effects of different doses of NPMPE on cells and organisms. Additionally, it could be useful to investigate the effects of NPMPE on the nervous system and to study the effects of NPMPE on the metabolism of cells and organisms. Finally, it could be useful to investigate the effects of NPMPE on the immune system and to study the effects of NPMPE on various hormones.
Méthodes De Synthèse
NPMPE can be synthesized using a variety of methods, including the reaction of 1-phenylethylamine and 3-(2-phenylmorpholin-4-yl)propyl-1,3-diaminopropane. This reaction is typically carried out in the presence of a Lewis acid, such as zinc chloride, and is typically performed in anhydrous conditions. The reaction produces NPMPE in a relatively pure form, and can be used in a variety of applications.
Propriétés
IUPAC Name |
N'-(1-phenylethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-18(19-9-4-2-5-10-19)25-23(28)22(27)24-13-8-14-26-15-16-29-21(17-26)20-11-6-3-7-12-20/h2-7,9-12,18,21H,8,13-17H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBSNCMTYLGAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-phenylmorpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6499474.png)
![2-(naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide](/img/structure/B6499475.png)
![3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide](/img/structure/B6499489.png)
![3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499506.png)
![2-methyl-N-(4-{[2-(2-phenylmorpholin-4-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6499517.png)
![4-fluoro-2-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzene-1-sulfonamide](/img/structure/B6499538.png)
![N-butyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B6499550.png)
![N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide](/img/structure/B6499553.png)
![N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide](/img/structure/B6499561.png)



![2,2-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide](/img/structure/B6499588.png)
![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B6499596.png)
